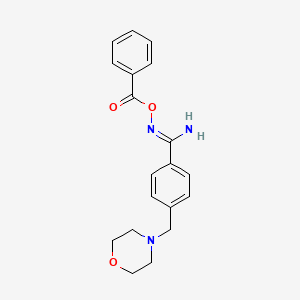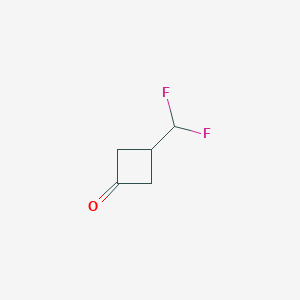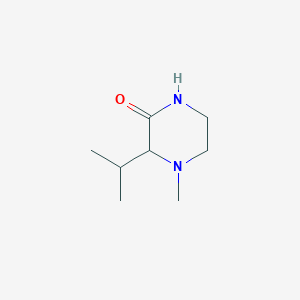
4-Methyl-3-(propan-2-yl)piperazin-2-one
Vue d'ensemble
Description
“4-Methyl-3-(propan-2-yl)piperazin-2-one” is a chemical compound that belongs to the class of piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Chemical Reactions Analysis
While specific chemical reactions involving “4-Methyl-3-(propan-2-yl)piperazin-2-one” are not available, similar compounds have been synthesized via nucleophilic substitution reactions .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
A novel series of compounds including 4-methyl piperazine derivatives have been synthesized for pharmacological evaluation. These compounds undergo various chemical reactions, including Claisen Schmidt condensation and Mannich’s reaction, to produce products with potential antidepressant and antianxiety activities. The chemical structures of these compounds are confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry (Kumar et al., 2017).
Pharmacological Applications
Analogues of σ receptor ligands have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, showcasing the utility of piperazine derivatives in diagnostic applications in oncology. Modifications to the chemical structure aim to improve entry into tumor cells and minimize antiproliferative activity (Abate et al., 2011).
Environmental and Material Science
Piperazine and its derivatives have been characterized for carbon dioxide capture, demonstrating their potential in environmental applications such as amine scrubbing processes. These studies provide insights into solubility, mass transfer rate, and thermal degradation, essential for optimizing CO2 capture technologies (Li et al., 2013).
Analytical and Stability Studies
Raman spectroscopy and gas chromatography have been applied in the stability tests of synthetic psychoactive substances, including piperazine derivatives. Such studies are crucial for understanding the stability and potential health risks associated with these compounds under various storage conditions (Frączak et al., 2020).
Antimicrobial and Antitubercular Activity
Piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activity, highlighting their potential as therapeutic agents against infectious diseases. Such research is fundamental in the ongoing search for new and effective treatments for tuberculosis and other microbial infections (Naidu et al., 2016).
Propriétés
IUPAC Name |
4-methyl-3-propan-2-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)7-8(11)9-4-5-10(7)3/h6-7H,4-5H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDZMVOGEWICAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(propan-2-yl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)


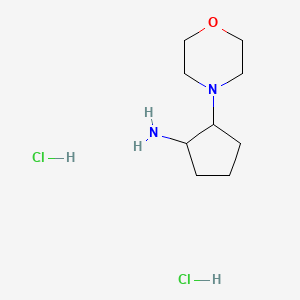
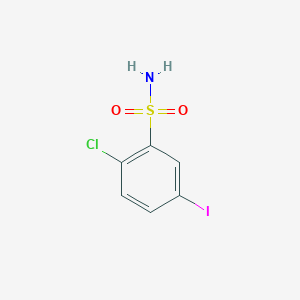
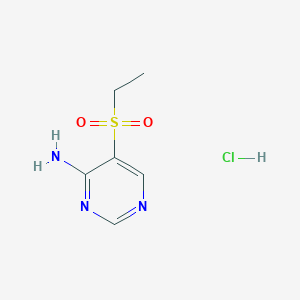
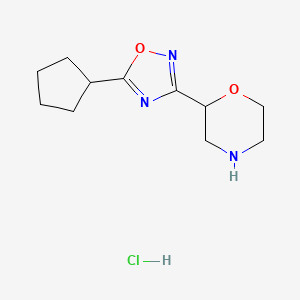

![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)

